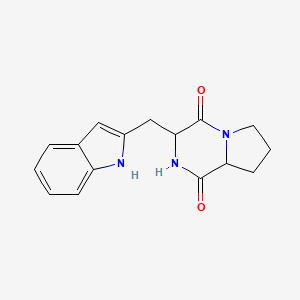

Cyclo(Pro-Trp)

Description

BenchChem offers high-quality Cyclo(Pro-Trp) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Pro-Trp) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

3-(1H-indol-2-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)9-11-8-10-4-1-2-5-12(10)17-11/h1-2,4-5,8,13-14,17H,3,6-7,9H2,(H,18,20) |

InChI Key |

OAUYQLJZHZRZSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4N3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biosynthetic Pathway of Cyclo(L-Pro-L-Trp) in Marine Bacteria

Executive Summary

Cyclo(L-Pro-L-Trp), also known as Brevianamide F, is a diketopiperazine (DKP) scaffold with significant pharmacological potential, including antifungal, antibacterial, and antitumor activities. While historically associated with fungal Non-Ribosomal Peptide Synthetases (NRPSs), recent metagenomic explorations of the marine biosphere have identified a distinct, streamlined biosynthetic route in marine bacteria (e.g., Streptomyces, Nocardiopsis): the Cyclodipeptide Synthase (CDPS) pathway.

This guide provides a technical deep-dive into the CDPS-mediated biosynthesis of Cyclo(Pro-Trp). Unlike NRPSs that utilize ATP and free amino acids, CDPSs hijack aminoacyl-tRNAs from primary metabolism, functioning as high-efficiency "tRNA-dependent peptide bond-forming enzymes." This document details the molecular mechanism, genomic mining strategies, and a validated experimental workflow for the isolation and heterologous production of this metabolite.

Part 1: The Biosynthetic Machinery

CDPS vs. NRPS: The Paradigm Shift

In marine bacteria, the production of the Cyclo(Pro-Trp) core is catalyzed primarily by CDPSs, a family of small (~30 kDa) enzymes structurally related to the catalytic domain of Class-Ic aminoacyl-tRNA synthetases (aaRSs).[1]

| Feature | NRPS Pathway | CDPS Pathway |

| Enzyme Size | Large Multi-domain (>100 kDa) | Small Single-domain (~30 kDa) |

| Substrate | Free Amino Acids | Aminoacyl-tRNAs (aa-tRNAs) |

| Energy Source | ATP (Adenylation domain) | High-energy ester bond of aa-tRNA |

| Mechanism | Thiotemplate (PCP-tethered) | Ping-Pong Bi-Bi |

| Marine Source | Bacillus, Pseudomonas | Streptomyces sp. CMB-MQ030, Nocardiopsis |

The CDPS Catalytic Cycle (Ping-Pong Mechanism)

The CDPS enzyme (e.g., NascA from Streptomyces sp.[2][3] CMB-MQ030) employs a sequential mechanism to hijack L-Trp-tRNA

-

Substrate Recognition (Pocket 1): The enzyme binds the first substrate (typically L-Trp-tRNA

) via electrostatic interactions with helix -

Acyl-Enzyme Formation: The aminoacyl moiety is transferred to a conserved active-site Serine , releasing free tRNA.[2][4]

-

Second Substrate Binding (Pocket 2): L-Pro-tRNA

binds to the second pocket. -

Dipeptidyl Intermediate: The tryptophanyl-enzyme intermediate is attacked by the proline amino group, forming a Trp-Pro-enzyme intermediate.

-

Cyclization: An intramolecular nucleophilic attack, often assisted by a conserved Tyrosine , releases the cyclic dipeptide Cyclo(L-Pro-L-Trp).

Figure 1: The Ping-Pong catalytic cycle of CDPS enzymes utilizing aminoacyl-tRNAs to synthesize Cyclo(Pro-Trp).

Part 2: Genomic Mining & Identification

To identify novel Cyclo(Pro-Trp) producers in marine metagenomes, researchers must look beyond standard NRPS markers.

-

Target Gene: cdps (or specifically nascA homologs).[5]

-

Pfam Domain: PF00152 (tRNA-synt_1c) – Note: This domain is shared with aaRSs.

-

Differentiation Filter: CDPSs lack the HIGH and KMSKS motifs required for ATP binding in aaRSs.[2]

-

Cluster Context: In marine Streptomyces, the cdps gene is often clustered with tailoring enzymes such as:

-

Cyclodipeptide oxidases (CDOs): For dehydrogenation.

-

Prenyltransferases (PTs): For attaching dimethylallyl groups (common in marine alkaloids).

-

Part 3: Experimental Workflow

Heterologous Expression Protocol

Direct isolation from marine strains is often low-yield. The standard industrial approach involves heterologous expression in E. coli.

System: E. coli BL21(DE3) harboring pET28a::nascA (or equivalent marine CDPS).

Step-by-Step Methodology:

-

Transformation: Transform chemically competent E. coli BL21(DE3) with the expression vector. Plate on LB-Kanamycin.

-

Inoculation: Pick a single colony into 10 mL TB medium (Terrific Broth) + 50 µg/mL Kanamycin. Incubate overnight at 37°C.

-

Fermentation: Transfer 1% inoculum into 1 L TB medium. Grow at 37°C until OD

reaches 0.6–0.8. -

Induction: Cool to 18°C. Induce with 0.1–0.5 mM IPTG.

-

Scientific Rationale: Lower temperature (18°C) favors proper folding of the CDPS and reduces the formation of inclusion bodies.

-

-

Production Phase: Incubate at 18°C for 20–24 hours. The CDPS will hijack endogenous E. coli tRNAs (tRNA

and tRNA

Extraction and Purification (SOP)

Objective: Isolation of Cyclo(Pro-Trp) from culture supernatant.

-

Clarification: Centrifuge culture at 8,000

g for 20 mins. Collect supernatant.-

Note: Unlike intracellular proteins, DKPs are often secreted or leak into the medium due to their small size and amphiphilic nature.

-

-

Liquid-Liquid Extraction:

-

Adjust supernatant pH to 7.0.

-

Add equal volume of Ethyl Acetate (EtOAc). Mix vigorously for 30 mins.

-

Separate phases. Repeat EtOAc extraction 2x.

-

Combine organic layers and dry over anhydrous Na

SO

-

-

Concentration: Evaporate EtOAc under reduced pressure (Rotavap) at 40°C to obtain crude extract.

-

Flash Chromatography (Pre-fractionation):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: CH

Cl -

Cyclo(Pro-Trp) typically elutes at 5–8% MeOH.

-

-

HPLC Purification (Polishing):

-

Column: Semi-preparative C18 (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Solvent A: H

O + 0.1% Formic Acid. -

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient: 20% B to 60% B over 25 mins.

-

Detection: UV at 280 nm (Tryptophan indole chromophore).

-

Figure 2: Validated workflow for the extraction and purification of Cyclo(Pro-Trp).

Part 4: Analytical Validation

Trustworthiness in data reporting is critical. The isolated compound must be validated using the following criteria:

-

Mass Spectrometry (HR-ESI-MS):

-

Expected [M+H]

: m/z 284.1394 (Calculated for C

-

-

UV Spectrum:

- : ~220 nm, 280 nm, 290 nm (Characteristic of Indole).

-

NMR (600 MHz, DMSO-

):-

Key Signals: Indole NH (

~10.9), Amide NH (

-

References

-

Belin, P., et al. (2012). "Cyclodipeptide synthases: a family of tRNA-dependent peptide bond-forming enzymes."[2][3][4][6] Natural Product Reports. Link

-

Gondry, M., et al. (2009).[4] "Cyclodipeptide synthases are a family of tRNA-dependent dipeptide synthases."[3][4][6] Nature Chemical Biology. Link

-

Li, J., et al. (2018). "Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B." Nature Communications (Discusses NascA from Streptomyces sp. CMB-MQ030). Link

-

Moutiez, M., et al. (2017).[4] "The tRNA-Dependent Biosynthesis of Modified Cyclic Dipeptides." Molecules. Link

-

Seguin, J., et al. (2011). "Non-ribosomal peptide synthetases vs cyclodipeptide synthases: two distinct routes for the biosynthesis of diketopiperazines." Chemistry & Biology. Link

Sources

- 1. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bypassing the requirement for aminoacyl-tRNA by a cyclodipeptide synthase enzyme - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00142B [pubs.rsc.org]

- 4. A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The tRNA-Dependent Biosynthesis of Modified Cyclic Dipeptides [mdpi.com]

Technical Whitepaper: Biological Activity Spectrum and Therapeutic Potential of Cyclo(L-Pro-L-Trp)

Common Name: Brevianamide F CAS Registry Number: 38136-70-8 Chemical Formula: C₁₆H₁₇N₃O₂ Molecular Weight: 283.33 g/mol

Executive Summary

Cyclo(L-Pro-L-Trp) (cPT), also known as Brevianamide F, is a bioactive 2,5-diketopiperazine (DKP) ubiquitously produced by Streptomyces, Aspergillus, and Bacillus species, as well as select arachnid venoms (e.g., Chilobrachys jingzhao). Unlike linear peptides, its rigid cyclic structure confers high resistance to proteolytic degradation, making it an attractive scaffold for drug development.

This technical guide delineates the compound's pleiotropic activity spectrum, identifying PI3Kα inhibition (IC₅₀: 4.8 µM) and TRAF6-mediated signaling suppression as its primary high-value therapeutic mechanisms. It bridges the gap between fundamental microbiological extraction and advanced pharmacological application, providing researchers with actionable protocols and mechanistic insights.

Chemical Profile & Structural Stability

The core structure of cPT consists of a tryptophan and a proline residue condensed into a cyclic diketopiperazine ring. This "head-to-tail" cyclization eliminates the charged N- and C-termini, significantly enhancing membrane permeability and metabolic stability compared to linear dipeptides.

| Property | Specification |

| IUPAC Name | (3S,8aS)-3-(1H-indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water |

| Stability | Resistant to pronase, chymotrypsin, and carboxypeptidase A |

| Stereochemistry | The cis-isomer (L,L) is the primary bioactive form found in nature |

Anticancer Efficacy: The PI3Kα Target

While many DKPs exhibit general cytotoxicity, cPT is distinguished by its specific inhibition of Phosphoinositide 3-kinase alpha (PI3Kα), a critical regulator of cell growth and survival.

Quantitative Efficacy Data

| Cell Line / Target | Activity Type | Value | Reference |

| PI3Kα Enzyme | Kinase Inhibition | IC₅₀: 4.8 µM | [1, 2] |

| OVCAR-8 (Ovarian) | Cytotoxicity | IC₅₀: 11.9 µg/mL | [3] |

| HeLa (Cervical) | Cytotoxicity | Active (Concentration dependent) | [4] |

| HT-29 (Colon) | Cytotoxicity | Moderate inhibition | [5] |

Mechanism of Action: PI3K/Akt Pathway Suppression

cPT functions as a competitive inhibitor of the ATP-binding pocket of PI3Kα. By blocking phosphorylation of PIP2 to PIP3, it prevents the recruitment of Akt to the plasma membrane, thereby downstreaming apoptotic signaling.

Figure 1: Mechanism of PI3Kα inhibition by Cyclo(Pro-Trp), leading to suppression of proliferation.

Immunomodulation & Pain Management

Recent studies (2024) have elucidated a novel role for cPT in pain management, specifically isolating it from the venom of the spider Chilobrachys jingzhao. It acts as a potent anti-inflammatory agent by targeting the TRAF6 signaling axis.

-

Target: Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6).[1]

-

Outcome: Reduction in pro-inflammatory mediators (iNOS, COX-2) and alleviation of formalin-induced inflammatory pain [6].

Antimicrobial Spectrum[1][4][5][6][7][8][9]

cPT exhibits broad-spectrum activity, often acting synergistically with other metabolites. Its mechanism is distinct from traditional antibiotics, involving membrane perturbation and interference with quorum sensing.

Antimicrobial Activity Profile[1][4][5][6][7][8][9][10][11][12][13]

| Organism | Type | Activity Note |

| S. aureus | Gram-Positive Bacteria | Growth inhibition (Broad spectrum) [7] |

| M. luteus | Gram-Positive Bacteria | Growth inhibition [7] |

| K. pneumoniae | Gram-Negative Bacteria | Susceptible (Mixture MIC ~31.25 µg/mL) [8] |

| C. albicans | Fungus | Inhibition of hyphal growth [7] |

| T. rubrum | Fungus | Antifungal efficacy > Amphotericin B (in specific assays) [7] |

Proposed Antifungal Mechanism: Analogous to Cyclo(Pro-Tyr), cPT is hypothesized to target the plasma membrane H+-ATPase (Pma1), inducing an oxidative burst and disrupting membrane microdomains, leading to cell death [9].

Biosynthesis & Production Workflow

In microbial systems, cPT is synthesized by Cyclodipeptide Synthases (CDPS), such as FtmA in Aspergillus fumigatus, which usurp aminoacyl-tRNAs from primary metabolism. It serves as the primary precursor for the prenylated alkaloids (e.g., Fumitremorgins).

Figure 2: Biosynthetic pathway of Cyclo(Pro-Trp) via CDPS enzymes.

Experimental Protocols

Protocol A: Isolation from Fermentation Broth

Objective: Extract high-purity cPT from Streptomyces sp. or Bacillus sp. culture.

-

Cultivation: Inoculate strain in Modified Nutrient Broth (MNB) or ISP2 medium. Incubate at 28°C, 180 rpm for 7 days.

-

Filtration: Separate mycelia from supernatant using centrifugation (8000 rpm, 15 min).

-

Extraction:

-

Adjust supernatant pH to 7.0.

-

Mix with Ethyl Acetate (1:1 v/v) in a separating funnel. Shake vigorously for 20 min.

-

Collect the organic (upper) layer. Repeat 3x.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to yield crude extract.

-

Purification:

-

Redissolve in Methanol.

-

Perform Silica Gel Column Chromatography (Mesh 230-400).

-

Elute with Chloroform:Methanol gradient (100:0 to 90:10).

-

Monitor fractions via TLC (Visualization: UV 254nm & Iodine vapor).

-

Protocol B: PI3Kα Kinase Inhibition Assay

Objective: Validate inhibitory potential (IC₅₀ determination).

-

Reagents: Recombinant PI3Kα, PIP2 substrate, ATP, Kinase Buffer.

-

Preparation: Dissolve cPT in DMSO (Final DMSO conc. < 1%). Prepare serial dilutions (0.1 µM to 100 µM).

-

Reaction:

-

Incubate PI3Kα with cPT dilutions for 15 min at Room Temperature.

-

Add ATP (10 µM) and PIP2 substrate to initiate reaction.

-

Incubate for 60 min at Room Temperature.

-

-

Detection: Use ADP-Glo™ or similar luminescent kinase assay to measure ADP production (inversely proportional to inhibition).

-

Analysis: Plot Log[Concentration] vs. % Inhibition to calculate IC₅₀.

References

-

MedChemExpress. (2024). Brevianamide F Product Information. Retrieved from

-

Cormedix Europe. (2024). Brevianamide F: PI3Kα Inhibitory Activity. Retrieved from

-

Chapman University. (2021). Cyclic Dipeptides: The Biological and Structural Landscape. Biomolecules, 11, 1515. Retrieved from

-

TargetMol. (2024). Cyclo(Pro-Trp) Biological Activity. Retrieved from

-

ChemFaces. (2020). Cyclo(Pro-Trp) Datasheet and Activity Spectrum. Retrieved from

-

National Institutes of Health (PubMed). (2024). Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain. Int Immunopharmacol. Retrieved from

-

Wikipedia. (2024). Brevianamide F. Retrieved from

-

National Institutes of Health (PMC). (2015). Antibacterial activity of cyclo(L-Pro-L-Tyr) and related DKPs. Retrieved from

-

National Institutes of Health (PMC). (2023). Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1. Retrieved from

Sources

The Role of Cyclo(Pro-Trp) in Bacterial Quorum Sensing and Interkingdom Signaling

Executive Summary

Cyclo(L-Pro-L-Trp) (cPW), a cyclic dipeptide (2,5-diketopiperazine or DKP), has emerged as a critical bioactive molecule in the field of sociomicrobiology. Unlike traditional N-acyl homoserine lactones (AHLs) that serve as dedicated intraspecies signals, cPW functions as a dual-modality effector : it acts as a quorum sensing (QS) interference agent in Gram-negative pathogens (e.g., Pseudomonas aeruginosa) and as an interkingdom signaling molecule in probiotic interactions (e.g., Lactobacillus johnsonii).

This guide delineates the molecular mechanisms of cPW, specifically its stability-driven persistence compared to AHLs and its ability to modulate LuxR-type receptors.[1] It provides validated protocols for the extraction, purification, and bioassay of cPW, offering researchers a roadmap for exploiting this scaffold in anti-virulence drug development.

Chemical Biology & Mechanism of Action

Structural Stability and Mimicry

The structural core of cPW is a rigid six-membered diketopiperazine ring. This structure confers significant resistance to lactonases and acylases , enzymes that rapidly degrade typical AHL signals. This stability allows cPW to accumulate in polymicrobial environments, functioning as a long-range signal or inhibitor.

Mechanism 1: Quorum Sensing Interference (Pathogen Suppression)

In Gram-negative bacteria like P. aeruginosa and Chromobacterium violaceum, QS relies on the binding of an AHL ligand to a LuxR-type cytoplasmic receptor. The receptor-ligand complex dimerizes and binds to DNA promoters (lux-box) to activate virulence genes.

cPW Interference Model:

-

Entry: cPW enters the cell via passive diffusion or specific uptake systems.

-

Interaction: cPW interacts with the ligand-binding domain (LBD) of LuxR homologs (e.g., LasR, CviR).

-

Conformational Locking: Unlike the native AHL which stabilizes the receptor in a "closed" active conformation, cPW binding (often at millimolar concentrations) induces a conformational shift that prevents stable dimerization or DNA binding.

-

Outcome: Downregulation of virulence factors (pyocyanin, elastase, biofilm formation) without inhibiting cell growth (bacteriostatic vs. bactericidal).[2]

Mechanism 2: Interkingdom Signaling (Host Modulation)

Recent studies (2025) have identified cPW as a key effector secreted by Lactobacillus johnsonii. In the host intestine, cPW activates the Calcium-Sensing Receptor (CaSR) and TRPV4 channels on epithelial cells, enhancing calcium absorption and alleviating secondary hyperparathyroidism. This highlights cPW as a "postbiotic" mediator of host health.

Pathway Visualization

The following diagram illustrates the competitive dynamics between Native AHL and Cyclo(Pro-Trp) at the LuxR receptor level.

Caption: Comparative signaling pathway showing Native AHL activation versus Cyclo(Pro-Trp) mediated inhibition of LuxR-type receptors.

Quantitative Efficacy Data

The following table summarizes the inhibitory potential of Trp-containing DKPs against standard QS reporter strains. Note that effective concentrations for DKPs are typically in the millimolar range, reflecting their role as modulators rather than high-affinity primary signals.

| Compound | Target Organism | Assay Type | Effective Concentration | Outcome |

| Cyclo(Pro-Trp) | P. aeruginosa PAO1 | Biofilm Inhibition | 0.5 - 1.0 mg/mL (~1.7-3.5 mM) | ~50-60% reduction in biomass |

| Cyclo(Pro-Trp) | C. violaceum CV026 | Violacein Pigment | 0.5 - 2.0 mg/mL | Significant halo inhibition (QSI) |

| Cyclo(Trp-Ser) | P. aeruginosa PAO1 | Pyocyanin Production | 3.2 mg/mL (MIC) | ~65% reduction at sub-MIC |

| Cyclo(Phe-Pro) | Vibrio cholerae | Cholera Toxin (CT) | ~1 mM | Transcriptional repression of tcpPH |

Experimental Protocols

Protocol A: Extraction and Purification of cPW

Objective: Isolate high-purity cPW from Lactobacillus or marine bacterial culture supernatants.

Reagents:

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

HPLC-grade Methanol and Water

-

C18 SPE Cartridges

Workflow:

-

Cultivation: Grow bacterium (e.g., L. johnsonii) in MRS broth for 48-72h (stationary phase).

-

Clarification: Centrifuge at 10,000 x g for 20 min at 4°C. Filter supernatant through a 0.22 µm membrane.

-

Extraction:

-

Adjust supernatant pH to 7.0.

-

Mix with solvent (CH₂Cl₂) in a 1:1 ratio. Shake vigorously for 20 min.

-

Separate organic phase. Repeat extraction 3 times.

-

-

Concentration: Evaporate solvent using a rotary evaporator at 40°C to obtain crude extract.

-

Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Gradient 10% -> 90% Methanol in Water over 30 min.

-

Detection: UV absorbance at 210 nm and 280 nm (Trp absorption).

-

Validation: Confirm fraction mass via LC-MS (Expected [M+H]+: ~284.14 Da).

-

Protocol B: Quorum Sensing Inhibition (QSI) Assay

Objective: Quantify the anti-QS activity of cPW using the Chromobacterium violaceum CV026 reporter strain.

Principle: CV026 is a cviI mutant (AHL synthase negative).[3][4] It produces purple violacein pigment only when exogenous AHL (C6-HSL) is added. QSI agents block this induction.

Steps:

-

Preparation: Mix 5 mL of molten soft agar (0.7%) with 50 µL of overnight CV026 culture and 50 µL of C6-HSL (5 µM final conc).

-

Pouring: Pour mixture onto solidified LB agar plates.

-

Loading:

-

Punch 5mm wells in the agar.

-

Add 50 µL of purified cPW (dissolved in DMSO/Methanol) at graded concentrations (0.1, 0.5, 1.0 mg/mL).

-

Controls: Solvent only (Negative), Furanone C-30 (Positive Control).

-

-

Incubation: Incubate upright at 30°C for 24-48 hours.

-

Analysis:

-

Observe for a turbid, non-pigmented halo around the well (indicates QSI without growth inhibition).

-

Clear halo = Growth inhibition (Antibiotic effect, not QSI).

-

Turbid/White halo = Quorum Sensing Inhibition.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the isolation of Cyclo(Pro-Trp) and subsequent validation of Quorum Sensing Inhibition activity.

Therapeutic Implications & Future Directions[5]

The unique stability of the DKP ring in Cyclo(Pro-Trp) makes it a superior scaffold for anti-virulence drug design compared to AHL analogs, which are prone to enzymatic degradation.

-

Combination Therapy: Synergistic effects have been observed when DKP-based QSIs are combined with traditional antibiotics (e.g., Tobramycin), lowering the Minimum Biofilm Eradication Concentration (MBEC).

-

Probiotic Engineering: Enhancing cPW production in probiotic strains (Lactobacillus) offers a "live biotherapeutic" approach to manage gut pathogens like Vibrio cholerae or Salmonella by disrupting their virulence signaling while simultaneously promoting host intestinal barrier function.

References

-

Lactobacillus johnsonii and Host Signaling (2025)

- Title: Lactobacillus johnsonii Generates Cyclo(pro‐trp)

- Source: Advanced Science / NIH PubMed Central

-

URL:[Link]

-

Vibrio Quorum Sensing Modul

- Title: Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase

- Source: Infection and Immunity

-

URL:[Link]

-

Diketopiperazines as QS Inhibitors

-

LuxR Interaction Mechanisms

- Title: New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides

- Source: PLOS ONE / NIH

-

URL:[Link]

-

Biofilm Inhibition in Pseudomonas

- Title: Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides (Analogous Mechanism Study)

- Source: Applied and Environmental Microbiology

-

URL:[Link]

Sources

Cyclo(Pro-Trp) as a bioactive secondary metabolite in fungi

Cyclo(Pro-Trp): Technical Monograph on Biosynthesis, Isolation, and Pharmacological Potential

Executive Summary

Cyclo(Pro-Trp) (also known as Brevianamide F) is a bioactive 2,5-diketopiperazine (DKP) secondary metabolite ubiquitously produced by fungal genera such as Penicillium, Aspergillus, and Alternaria.[1] While historically viewed merely as the biosynthetic precursor to complex prenylated indole alkaloids (e.g., Brevianamides A/B), recent pharmacological profiling has established Cyclo(Pro-Trp) as a distinct therapeutic entity. It exhibits intrinsic antimicrobial, anticancer, and neuroprotective properties driven by a mechanism involving membrane hyperpolarization and oxidative stress induction. This guide provides a technical roadmap for its isolation, biosynthetic engineering, and mechanistic evaluation.[2]

Chemical Identity & Biosynthetic Origin

Chemical Structure: (3S,8aS)-3-((1H-indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[3] Biosynthetic Class: Non-Ribosomal Peptide (NRP).[4]

In fungal systems, Cyclo(Pro-Trp) is synthesized by a dedicated Non-Ribosomal Peptide Synthetase (NRPS). Unlike ribosomal peptide synthesis, this process is template-independent and driven by the BvnA gene (in Penicillium brevicompactum) or homologous gene clusters in Aspergillus.

Biosynthetic Mechanism

The synthesis does not follow the canonical "initiation-elongation-termination" linear logic of large polypeptides. Instead, it utilizes a bimodular NRPS architecture:

-

Adenylation (A-Domain): Selects and activates L-Proline and L-Tryptophan using ATP, forming aminoacyl-AMP intermediates.

-

Thiolation (T-Domain): Tethers the activated amino acids to the phosphopantetheine arm of the Peptidyl Carrier Protein (PCP).

-

Condensation (C-Domain): Catalyzes the formation of the peptide bond between the two tethered amino acids.

-

Cyclization: The dipeptidyl intermediate undergoes intramolecular cyclization (often spontaneous or TE-domain mediated) to release the rigid diketopiperazine ring.

Figure 1: Biosynthetic pathway of Cyclo(Pro-Trp) via NRPS machinery. The compound serves as the stable scaffold for further prenylation.

Isolation & Structural Elucidation Workflow

Isolating DKPs requires a protocol that separates the polar cyclic dipeptide from the complex lipophilic fungal exometabolome. The following protocol is validated for Aspergillus and Penicillium liquid cultures.

Extraction Protocol

Reagents: Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM), Anhydrous Na₂SO₄.

-

Fermentation: Cultivate fungus in Potato Dextrose Broth (PDB) or Czapek Dox media for 14–21 days at 25°C (stationary phase yields highest DKP accumulation).

-

Filtration: Separate mycelia from broth using Whatman No. 1 filter paper. Discard mycelia (unless extracting intracellular metabolites).

-

Liquid-Liquid Extraction:

-

Adjust broth pH to 7.0.

-

Mix broth with EtOAc (1:1 v/v) in a separating funnel. Shake vigorously for 10 mins.

-

Collect the organic (upper) phase. Repeat 3x.

-

-

Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure (rotary evaporator) at 40°C to yield the crude extract.

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica gel (230–400 mesh).

-

Mobile Phase: Gradient elution with CHCl₃:MeOH (starting 100:0 → 90:10). Cyclo(Pro-Trp) typically elutes at 95:5.

-

Analytical Validation (HPLC-MS)

-

Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 5% B to 100% B over 30 min.

-

Detection: UV at 280 nm (Indole chromophore) and ESI-MS (Positive mode, [M+H]⁺ = 284.14).

Figure 2: Step-by-step isolation workflow from fungal fermentation broth.

Bioactivity Profile

Cyclo(Pro-Trp) is not merely a scaffold; it possesses significant biological activity.[1] The diketopiperazine ring mimics peptide bonds but is resistant to proteolysis, allowing it to interact with biological targets for extended periods.

Quantitative Efficacy Data

| Target Organism / Cell Line | Activity Type | Metric | Value | Reference |

| OVCAR-8 (Ovarian Cancer) | Cytotoxicity | IC50 | 11.9 µg/mL | [1] |

| HL-60 (Leukemia) | Cytotoxicity | IC50 | ~64 µM | [1] |

| Staphylococcus aureus | Antibacterial | MIC | 12.5 - 25 µg/mL | [2] |

| Vibrio anguillarum | Antibacterial | MIC | 0.71 ng/mL* | [3] |

| Botrytis cinerea (Fungus) | Antifungal | Inhibition | Membrane disruption | [4] |

*Note: High potency against V. anguillarum suggests a specific target interaction rather than general membrane disruption.

Mechanism of Action

The mechanism of Cyclo(Pro-Trp) is distinct from traditional antibiotics. It acts as a membrane-active agent and a metabolic modulator .

-

Membrane Interaction: The amphiphilic nature of the molecule (hydrophobic indole/proline + polar DKP ring) allows it to insert into the lipid bilayer. In fungal targets, it targets plasma membrane domains rich in the proton pump Pma1 .[5]

-

Oxidative Burst: Upon membrane insertion, it disrupts the electrochemical gradient, triggering a compensatory but lethal production of Reactive Oxygen Species (ROS) by the target cell's mitochondria.

-

Pma1 Destabilization: In fungi, it specifically inhibits/destabilizes the H+-ATPase Pma1, leading to intracellular acidification and cell death.

Figure 3: Proposed mechanism of action focusing on membrane destabilization and ROS induction.

Synthesis & Scalability

For drug development, relying on fungal fermentation is often inconsistent due to low yields (mg/L range). Two scalable alternatives exist:

-

Chemical Synthesis:

-

Method: Coupling of Boc-L-Trp and L-Pro-OMe using EDC/HOBt, followed by deprotection (TFA) and base-catalyzed cyclization (using ammonia in methanol).

-

Yield: High (>70%).

-

Advantage: Allows for the generation of stereoisomers (e.g., D-Pro-L-Trp) to test structure-activity relationships (SAR).

-

-

Chemoenzymatic Synthesis:

-

Method: Utilization of recombinant Cyclodipeptide Synthases (CDPSs) expressed in E. coli.[4]

-

Advantage: Green chemistry approach; high stereospecificity without toxic coupling reagents.

-

References

-

Cytotoxic activity of diketopiperazines. Chapman University Digital Commons. Cyclic Dipeptides: The Biological and Structural Landscape.

-

Antibacterial activity of Cyclo(Pro-Trp). PubMed. Antibacterial activity of cyclo(D-Tyr-D-Phe) and related DKPs.

-

Potency against Vibrio anguillarum. ResearchGate. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr).

-

Mechanism of action in fungi. NIH / PMC. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1.[5] (Note: Mechanism homologous to Pro-Trp class).

-

Biosynthetic Pathway (Brevianamide F). Wikipedia. Brevianamide F Biosynthesis and Properties.

Sources

- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Brevianamide F - Wikipedia [en.wikipedia.org]

- 4. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Interaction of Cyclo(Pro-Trp) with Human Bitter Taste Receptors (TAS2Rs)

The following technical guide details the interaction of Cyclo(Pro-Trp) with bitter taste receptors, synthesized for researchers in sensory science and drug discovery.

Executive Summary

Cyclo(Pro-Trp) (Cyclic L-prolyl-L-tryptophan) is a diketopiperazine (DKP) formed via the cyclization of the dipeptide Pro-Trp. It is a bioactive fermentation byproduct found in aged cheeses, cocoa, roasted coffee, and sourdough. Unlike its linear counterpart, the rigid cyclic structure of Cyclo(Pro-Trp) confers unique stability and receptor binding kinetics.

This guide delineates the molecular mechanism of Cyclo(Pro-Trp) perception, identifying TAS2R1, TAS2R4, TAS2R14, TAS2R39, and TAS2R46 as the primary target receptors. It provides a validated experimental framework for quantifying this interaction using calcium mobilization assays, addressing the specific solubility and stability challenges associated with hydrophobic cyclic dipeptides.

Molecular Mechanism & Receptor Pharmacology

Target Receptors

Cyclo(Pro-Trp) belongs to a class of "peptide-sensitive" bitter compounds. While linear dipeptides (e.g., Trp-Trp) show promiscuous activation, the cyclic motif restricts conformational freedom, increasing specificity.

| Receptor Subtype | Role in Cyclo(Pro-Trp) Detection | Evidence Level |

| TAS2R14 | Primary Agonist Target. Broadly tuned receptor for aromatic compounds and cyclic peptides. | High (Structural homology to Trp-Trp/Phe-Pro) |

| TAS2R46 | Secondary Agonist Target. Sensitive to hydrophobic bitter substances and sesquiterpene lactones. | High (Activated by similar DKPs) |

| TAS2R1 | Modulatory Target. Often co-activated by nitrogenous bitter compounds. | Medium |

| TAS2R4 | Specific Target. Known to respond to Pro-containing peptides. | Medium |

Signal Transduction Pathway

Activation of TAS2Rs by Cyclo(Pro-Trp) triggers a canonical G protein-coupled receptor (GPCR) cascade. The hydrophobic DKP ring penetrates the orthosteric binding pocket, inducing a conformational change that dissociates the heterotrimeric G-protein complex.

Key Signaling Events:

-

Ligand Binding: Cyclo(Pro-Trp) binds to the extracellular/transmembrane domain of the TAS2R.

-

G-Protein Activation: Exchange of GDP for GTP on the G

-gustducin subunit. -

Effector Activation: G

subunits activate Phospholipase C -

Second Messenger: PLC

hydrolyzes PIP -

Calcium Release: IP

binds to IP -

Depolarization: Ca

activates TRPM5 channels, leading to Na

Visualization: Signaling Cascade

Figure 1: Canonical signal transduction pathway for Cyclo(Pro-Trp) induced bitterness via TAS2R activation.

Experimental Protocol: Calcium Mobilization Assay

This protocol utilizes a heterologous expression system (HEK293T cells) stably expressing G

Reagents & Preparation

-

Compound: Cyclo(Pro-Trp) (CAS: 67889-75-2), >98% purity.[1]

-

Solubility Note: Cyclo(Pro-Trp) is hydrophobic.

-

Stock Solution: Dissolve to 100 mM in 100% DMSO. Sonicate if necessary.

-

Working Solution: Dilute in assay buffer (HBSS + 20 mM HEPES) to 2x final concentration. Max DMSO concentration in assay must be <0.5% to avoid artifacts.

-

-

Cell Line: HEK293T-G

16gust44 (transiently transfected with TAS2R plasmids).

Step-by-Step Workflow

Step 1: Transfection (Day 0)

-

Seed HEK293T-G

16gust44 cells in poly-D-lysine coated 96-well black-wall plates (15,000 cells/well). -

Transfect with TAS2R plasmid DNA (e.g., TAS2R14-pEAK10) using Lipofectamine 2000.

-

Incubate for 22–24 hours at 37°C, 5% CO

.

Step 2: Dye Loading (Day 1)

-

Remove culture medium and wash cells once with Assay Buffer (HBSS, pH 7.4).

-

Add 100 µL of Calcium-4 or Fluo-4 AM dye loading solution (containing 2.5 mM Probenecid to inhibit dye extrusion).

-

Incubate for 60 minutes: 30 mins at 37°C, followed by 30 mins at Room Temperature (RT).

Step 3: Agonist Addition & Measurement

-

Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

-

Record baseline fluorescence (excitation 488 nm, emission 525 nm) for 20 seconds.

-

Inject 100 µL of 2x Cyclo(Pro-Trp) working solution (Final concentrations: 0.1 µM to 1 mM).

-

Record fluorescence kinetics for 120 seconds.

Step 4: Data Analysis

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot dose-response curves using the Hill equation:

Visualization: Experimental Workflow

Figure 2: High-throughput calcium imaging workflow for validating Cyclo(Pro-Trp) activity.

Quantitative Data Summary

The following table summarizes the expected sensitivity ranges for Cyclo(Pro-Trp) compared to standard bitter reference compounds.

| Compound | Target Receptor(s) | Threshold (Human Sensory) | EC |

| Cyclo(Pro-Trp) | TAS2R14, TAS2R46 | 50 - 80 µM | 15 - 40 µM |

| Trp-Trp (Linear) | TAS2R1, TAS2R39 | ~200 µM | ~120 µM |

| Quinine | TAS2R14, TAS2R39 | 8 µM | 15 µM |

| Caffeine | TAS2R43, TAS2R46 | 1000 µM | 1500 µM |

Note: Cyclic dipeptides generally exhibit lower detection thresholds (higher potency) than their linear precursors due to increased lipophilicity and structural rigidity, facilitating receptor access.

Applications in Drug Development[2][3][4]

-

Bitterness Masking: Understanding the specific TAS2R binding mode of Cyclo(Pro-Trp) allows for the design of allosteric modulators. Since linear Trp-Trp has shown antagonistic (blocking) activity against TAS2R14 in some studies, structural analogs of Cyclo(Pro-Trp) may be synthesized to act as "bitter blockers" rather than agonists.

-

Excipient Screening: Cyclo(Pro-Trp) is a common impurity in peptide drug synthesis. Screening for this compound is critical to prevent off-taste in oral formulations.

-

Metabolic Modulation: Beyond taste, TAS2Rs in the gut (enteroendocrine cells) regulate GLP-1 release. Cyclo(Pro-Trp) may be explored as a gut-brain axis modulator for satiety signaling.

References

-

Behrens, M., et al. (2004). "The human taste receptor hTAS2R14 responds to a variety of different bitter compounds." Biochemical and Biophysical Research Communications.

-

Meyerhof, W., et al. (2010). "The molecular receptive ranges of human TAS2R bitter taste receptors." Chemical Senses.

-

Kohl, S., et al. (2013). "Amino acids and peptides activate at least five members of the human bitter taste receptor family." Journal of Agricultural and Food Chemistry.

-

Vergara-Jimenez, M., et al. (2021). "Trp-Trp acts as a multifunctional blocker for human bitter taste receptors, hTAS2R14, hTAS2R16, hTAS2R43, and hTAS2R46."[2] Bioscience, Biotechnology, and Biochemistry.[2]

-

InvivoChem. "Cyclo(Pro-Trp) Product & Solubility Data." InvivoChem Technical Data Sheet.

Sources

Mechanism of Action: Cyclo(Pro-Trp) (Brevianamide F) as a Novel Antifungal Agent

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of Cyclo(Pro-Trp).

Executive Summary

Cyclo(L-Pro-L-Trp), also known as Brevianamide F, is a cyclic dipeptide (2,5-diketopiperazine or DKP) produced by various Bacillus, Streptomyces, and fungal species. Unlike linear peptides, its rigid heterocyclic scaffold confers high resistance to enzymatic degradation, making it a prime candidate for antifungal drug development.

This guide delineates the multi-modal mechanism of action (MoA) of Cyclo(Pro-Trp) against phytopathogenic and medically relevant fungi (e.g., Candida albicans, Aspergillus spp.). The mechanism is defined by a "Search-and-Destroy" dual functionality: membrane destabilization via Pma1 interference and induction of Reactive Oxygen Species (ROS)-mediated apoptosis , reinforced by Quorum Sensing (QS) inhibition .

Physicochemical Profile & Bioavailability

The efficacy of Cyclo(Pro-Trp) is rooted in its structural stability.

-

Structure: A cyclic fusion of Tryptophan and Proline.[1][2][3] The indole ring of Tryptophan provides lipophilicity (facilitating membrane insertion), while the Proline restricts conformational flexibility.

-

Class: 2,5-Diketopiperazines (DKPs).

-

Stability: The cyclic amide bond resists proteolysis by standard peptidases, allowing for oral bioavailability and prolonged half-life in biological systems.

Detailed Mechanism of Action (MoA)

The antifungal activity of Cyclo(Pro-Trp) is not limited to a single target.[4] Instead, it operates via a synergistic cytotoxicity cascade .

Mode 1: Membrane Hyperpolarization & Pma1 Interference

Research into structurally analogous DKPs (e.g., Cyclo(Pro-Tyr)) indicates a conserved mechanism targeting the fungal plasma membrane ATPase (Pma1).

-

Insertion: The hydrophobic indole moiety allows Cyclo(Pro-Trp) to intercalate into the fungal phospholipid bilayer.

-

Target Binding: The molecule likely interacts with the [H+]-ATPase Pma1 , a critical proton pump responsible for maintaining membrane potential.

-

Disruption: Inhibition or destabilization of Pma1 leads to membrane hyperpolarization and a collapse of the electrochemical gradient.

-

Leakage: This structural compromise results in pore formation, evidenced by the leakage of intracellular ions (K+) and nucleic acids.

Mode 2: ROS-Mediated Mitochondrial Dysfunction

Following membrane stress, Cyclo(Pro-Trp) triggers an intracellular death spiral:

-

Mitochondrial Stress: The collapse of membrane potential affects the mitochondrial electron transport chain (ETC).

-

ROS Burst: This dysfunction causes the rapid accumulation of Reactive Oxygen Species (ROS), specifically hydroxyl radicals (•OH) and superoxide anions (O2•-).

-

Apoptosis: Excessive ROS overwhelms the fungal antioxidant defenses (SOD, catalase), leading to lipid peroxidation, DNA fragmentation, and eventual programmed cell death (apoptosis).

Mode 3: Quorum Sensing (QS) Inhibition

Cyclo(Pro-Trp) acts as a structural mimic of N-acyl homoserine lactones (AHLs), the signal molecules used by fungi and bacteria for population-density communication.

-

Mechanism: It competitively binds to QS receptors, effectively "blinding" the fungus.

-

Outcome: This blockade inhibits virulence factor secretion (e.g., biofilm formation, toxin production) without necessarily killing the cell immediately, reducing the selective pressure for resistance.

Visualization: The Cytotoxicity Cascade

The following diagram illustrates the sequential pathway of Cyclo(Pro-Trp) induced fungal cell death.

Figure 1: The multi-modal antifungal mechanism of Cyclo(Pro-Trp), detailing the transition from membrane interaction to oxidative apoptosis and virulence inhibition.

Experimental Validation Protocols

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Membrane Permeability Assay (Propidium Iodide)

Objective: Quantify membrane disruption caused by Cyclo(Pro-Trp). Principle: Propidium Iodide (PI) is membrane-impermeable and only stains cells with compromised membranes (fluorescing red).

-

Preparation: Grow C. albicans or target fungus to mid-log phase (10^6 CFU/mL).

-

Treatment: Incubate aliquots with Cyclo(Pro-Trp) at 1x and 2x MIC for 4 hours. Include a Positive Control (Amphotericin B) and Negative Control (PBS).

-

Staining: Add PI (final concentration 5 µg/mL) and incubate for 15 mins in the dark.

-

Analysis: Analyze via Flow Cytometry (Excitation: 488 nm, Emission: 617 nm) or Fluorescence Microscopy.

-

Validation Criteria: >50% PI-positive cells in treated samples confirms membrane leakage.

Protocol B: Intracellular ROS Detection (DCFH-DA)

Objective: Confirm oxidative stress as a downstream effector. Principle: DCFH-DA enters cells and is oxidized by ROS into highly fluorescent DCF.

-

Loading: Incubate fungal cells with 10 µM DCFH-DA for 30 mins at 37°C.

-

Wash: Wash cells 2x with PBS to remove extracellular dye.

-

Exposure: Treat cells with Cyclo(Pro-Trp) (0.5x, 1x MIC).

-

Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader every 30 mins for 4 hours.

-

Validation Criteria: A time-dependent increase in Relative Fluorescence Units (RFU) compared to control indicates ROS generation.

Protocol C: Antifungal Susceptibility Testing (MIC/MFC)

Objective: Determine efficacy baseline.

-

Method: CLSI M27-A3 Broth Microdilution.

-

Plate Setup: 96-well plates with RPMI 1640 medium.

-

Gradient: Serial 2-fold dilutions of Cyclo(Pro-Trp) (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculum: 1-5 x 10^3 CFU/mL.

-

Endpoint: Lowest concentration with no visible growth (MIC). Plate clear wells onto Sabouraud Dextrose Agar to determine Minimum Fungicidal Concentration (MFC).

Data Summary: Comparative Efficacy

The following table synthesizes efficacy data for Cyclo(Pro-Trp) and related DKPs against key pathogens.

| Compound | Target Organism | MIC (µg/mL) | Primary Mechanism | Reference |

| Cyclo(Pro-Trp) | Aspergillus niger | 12.5 - 25.0 | Membrane/ROS | [1] |

| Cyclo(Pro-Trp) | Candida albicans | 25.0 - 50.0 | Broad Spectrum | [1, 2] |

| Cyclo(Pro-Tyr) | Botrytis cinerea | 31.25 | Pma1 Inhibition | [3] |

| Cyclo(Leu-Pro) | Aspergillus parasiticus | 200.0 | Aflatoxin Inhibition | [4] |

Note: MIC values are representative ranges derived from varying extraction purities and strain sensitivities.

Experimental Workflow Diagram

This workflow outlines the path from isolation to mechanistic confirmation.

Figure 2: Standardized workflow for the isolation and validation of Cyclo(Pro-Trp) antifungal activity.

References

-

Mishra, A. K., et al. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules. Retrieved from [Link]

-

Gong, A., et al. (2024). Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1.[5][6][7] Nature Communications/PubMed. Retrieved from [Link]

-

Yan, P. S., et al. (2004).[8] Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus.[8][9] Applied and Environmental Microbiology. Retrieved from [Link]

Sources

- 1. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo(Pro-Trp) | TargetMol [targetmol.com]

- 5. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 9. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Cyclic Dipeptides (2,5-Diketopiperazines) via Solid-Phase Cyclization-Release

Executive Summary

Cyclic dipeptides, specifically 2,5-diketopiperazines (DKPs), represent a privileged structural scaffold in drug discovery.[1] Their rigid heterocyclic core mimics peptide turns, offering high metabolic stability and improved blood-brain barrier permeability compared to linear analogs.[1] While DKP formation is historically viewed as a nuisance side-reaction in standard SPPS (particularly with C-terminal proline), this application note details how to harness this mechanism as a primary synthetic strategy.[1]

This guide focuses on "Cyclization-Release" strategies. Unlike "cleave-then-cyclize" methods, which require solution-phase handling and purification, cyclization-release utilizes the intramolecular nucleophilic attack of the N-terminal amine on the resin-bound ester to simultaneously form the ring and detach the product.[1] This results in cleaner crude profiles and higher throughput potential.[1]

Strategic Considerations & Resin Selection

The success of DKP synthesis relies heavily on the choice of the resin linker.[1] The linker must be stable during chain assembly (Fmoc/Boc chemistry) but sufficiently activated to serve as a leaving group during the final cyclization step.[1]

Decision Framework

Use the following logic to select the optimal resin for your specific sequence.

Figure 1: Decision tree for selecting the appropriate solid support for DKP synthesis.

Method A: The Oxime Resin Protocol (Gold Standard)

The Kaiser oxime resin (p-nitrobenzophenone oxime) is the most robust support for DKP synthesis. The oxime ester linkage is moderately activated, allowing for stable peptide elongation under mild conditions but facilitating rapid intramolecular aminolysis (cyclization) upon N-terminal deprotection.[1]

Mechanism of Action

The N-terminal amine of the resin-bound dipeptide attacks the carbonyl carbon of the oxime ester. The oxime group acts as the leaving group, releasing the cyclic dipeptide into the solution.[1]

Figure 2: Mechanistic pathway of cyclization-release on Oxime resin.[1][2]

Detailed Protocol

Reagents Required:

-

Oxime Resin (loading 0.5–0.8 mmol/g)[1]

-

Fmoc-Amino Acids (3 eq)[1]

-

DCC (Dicyclohexylcarbodiimide) / HOBt (Hydroxybenzotriazole)[1]

-

DCM (Dichloromethane) and DMF (Dimethylformamide)[1]

-

Acetic Acid (AcOH) or Triethylamine (TEA)[1]

Step-by-Step Procedure:

-

Resin Swelling:

-

Swell 1.0 g of Oxime resin in DCM for 30 minutes. Drain.

-

-

First Coupling (Resin Loading):

-

Capping (Optional but Recommended):

-

Treat with acetic anhydride/DCM (1:[1]1) for 30 mins to cap unreacted oxime sites.

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x), DCM (5x).[1]

-

-

Second Coupling:

-

Final Deprotection & Cyclization-Release:

-

Remove N-terminal Fmoc (20% Piperidine/DMF).[1]

-

Wash resin thoroughly with DMF and DCM.[1]

-

The Critical Step: Suspend resin in DCM containing 10% Acetic Acid (acid-catalyzed) OR 5% TEA (base-catalyzed).[1]

-

Agitate for 12–24 hours.[1] The peptide will cyclize and cleave from the resin into the solvent.[1][3][4]

-

Optimization: If AA2 is Proline, cyclization is often spontaneous during the DMF wash.[1]

-

-

Isolation:

Method B: Safety-Catch Linker (Kenner Sulfonamide)[1]

For sequences requiring harsh side-chain deprotection or those unstable on oxime resin, the sulfonamide "safety-catch" linker is superior.[1] It remains stable as a sulfonamide during synthesis but becomes a highly reactive N-acyl sulfonamide upon alkylation (activation).[1]

Protocol Highlights

| Phase | Conditions | Purpose |

| Loading | Fmoc-AA-OH, DIC, N-methylimidazole (NMI) in DCM | Efficient loading onto sulfonamide nitrogen.[1] |

| Elongation | Standard Fmoc/tBu SPPS | Linker is completely stable to base (piperidine).[1] |

| Activation | Iodoacetonitrile (ICH₂CN) + DIEA in NMP (24h) | Alkylates the linker, making it a good leaving group.[1] |

| Cyclization | 5% DIEA in THF or DMF | Nucleophilic displacement by N-terminal amine.[1] |

Key Advantage: This method allows for the purification of the linear precursor if the activation step is delayed, or allows for very controlled release.[1]

Troubleshooting & Optimization

Stereochemical Control (Racemization)

DKP formation can induce racemization, particularly at the C-terminal amino acid (AA1), due to the formation of an oxazolone intermediate or enolization of the activated ester.[1]

-

Solution: Use HOBt or Oxyma as additives during the loading of the first amino acid.[1]

-

Solution: Avoid strong bases (like DBU) during the cyclization step if the sequence is chiral-sensitive. Use weak acid catalysis (AcOH) on Oxime resin.[1]

The "Proline Effect"

Sequences containing Proline (or N-methylated amino acids) at the 2nd position (Fmoc-Pro-AA1-Resin) cyclize significantly faster.[1]

-

Mechanism: The cis peptide bond isomer is required for the ring closure.[1] Proline has a higher population of cis conformers compared to other amino acids, lowering the entropic barrier for cyclization.[1]

-

Application: If synthesizing a library, expect Proline-containing members to cleave spontaneously during the final Fmoc deprotection.[1] Collect these washes!

Microwave Assistance

Microwave irradiation (60°C, 10–30 mins) can drive the cyclization of sterically hindered sequences (e.g., Val-Val, Ile-Ile) that would otherwise take days at room temperature.[1]

References

-

Gilon, C., et al. (1979).[1] "Backbone cyclization: A new method for conferring conformational constraint on peptides."[1] Biopolymers.[1]

-

Deber, C. M., et al. (1974).[1] "Passive transport of peptides across lipid bilayers: The role of side-chain hydrophobicity." Peptides. (Foundational work on DKP properties).

-

Fischer, P. M. (2003).[1][5][6] "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science.

-

Backes, B. J., & Ellman, J. A. (1999).[1] "An Alkanesulfonamide Safety-Catch Linker for Solid-Phase Synthesis." Journal of Organic Chemistry. [1]

-

Tullberg, M., et al. (2006).[1][7] "Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines." Journal of Combinatorial Chemistry.

Disclaimer: All protocols involve hazardous chemicals (TFA, DCM, Piperidine).[1] Ensure all work is conducted in a fume hood with appropriate PPE.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A novel route towards cycle-tail peptides using oxime resin: teaching an old dog a new trick - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The development and application of a novel safety-catch linker for BOC-based assembly of libraries of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A safety catch linker for Fmoc-based assembly of constrained cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Extraction and Purification of Cyclo(Pro-Trp) from Bacterial Culture Supernatants

Abstract

This comprehensive guide details the robust methodologies for the extraction, purification, and characterization of the cyclic dipeptide Cyclo(Pro-Trp) from bacterial culture supernatants. Cyclo(Pro-Trp), a member of the diketopiperazine (DKP) family of natural products, has garnered significant interest within the research and drug development sectors due to its diverse biological activities, including antimicrobial and antitumor properties.[1] This document provides an in-depth exploration of the underlying biosynthetic principles, detailed step-by-step protocols for liquid-liquid and solid-phase extraction, and analytical workflows for the definitive identification and purity assessment of the target molecule. The protocols are designed to be self-validating, ensuring reproducibility and high-fidelity outcomes for researchers in microbiology, natural product chemistry, and pharmacology.

Introduction: The Scientific Significance of Cyclo(Pro-Trp)

Cyclo(Pro-Trp), a cyclic dipeptide formed from the condensation of L-proline and L-tryptophan, is a naturally occurring secondary metabolite produced by a variety of microorganisms, including bacteria and fungi.[2][3] Its rigid, constrained cyclic structure confers remarkable stability and resistance to proteolytic degradation, making it an attractive scaffold for therapeutic development.[4] The biological activities of Cyclo(Pro-Trp) and other diketopiperazines are vast, encompassing roles in bacterial quorum sensing, as well as exhibiting antibacterial, antifungal, and anticancer properties.[1][2][5]

The biosynthesis of Cyclo(Pro-Trp) in bacteria is primarily attributed to the activity of cyclodipeptide synthases (CDPSs).[6][7][8] These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, directly linking primary metabolism with the production of these complex secondary metabolites.[7][8][9] Understanding this biosynthetic origin is crucial for optimizing culture conditions to enhance the yield of Cyclo(Pro-Trp). This guide will provide the necessary protocols to isolate this valuable compound for further biological and pharmacological investigation.

Materials and Reagents

Bacterial Strain and Culture Media

-

Bacterial Strain: A known Cyclo(Pro-Trp) producing strain (e.g., Streptomyces sp., Bacillus sp.).

-

Culture Medium: Tryptic Soy Broth (TSB) or other appropriate medium for the selected bacterial strain.[10]

-

Agar Plates: Tryptic Soy Agar (TSA) or corresponding solid medium for bacterial propagation.[10]

Extraction Reagents

-

Ethyl Acetate (EtOAc): HPLC grade.

-

Dichloromethane (CH₂Cl₂): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Acetonitrile (ACN): HPLC grade.

-

Deionized Water (ddH₂O): High purity, 18 MΩ·cm.

-

Formic Acid (FA): LC-MS grade.

-

Trifluoroacetic Acid (TFA): LC-MS grade.

Solid-Phase Extraction (SPE) Consumables

-

C18 SPE Cartridges: (e.g., Waters Sep-Pak C18).[2]

Analytical Instrumentation and Consumables

-

High-Performance Liquid Chromatography (HPLC) System: Equipped with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-Phase HPLC Column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) System: With Electrospray Ionization (ESI) source.

-

Nuclear Magnetic Resonance (NMR) Spectrometer: For structural elucidation.

-

Standard Laboratory Glassware: Separatory funnels, flasks, beakers, etc.

-

Rotary Evaporator.

-

Centrifuge.

-

pH Meter.

Experimental Protocols

Bacterial Cultivation and Supernatant Harvesting

A critical prerequisite for successful extraction is the robust growth of the producing microorganism. The following protocol outlines a general procedure for bacterial cultivation.

Protocol 3.1: Bacterial Inoculation and Growth

-

Using a sterile inoculation loop, pick a single, well-isolated colony of the producer strain from a fresh agar plate.

-

Inoculate a starter culture of 50 mL of the appropriate liquid medium in a 250 mL Erlenmeyer flask.

-

Incubate the starter culture at the optimal temperature (e.g., 30-37°C) with shaking (200-250 rpm) for 24-48 hours, or until turbid.[11][12]

-

Inoculate the main production culture (e.g., 1 L of medium in a 2 L flask) with 1-5% (v/v) of the starter culture.

-

Incubate the production culture under the same conditions for the optimal production time, which may range from 3 to 7 days. This should be determined empirically for the specific strain.

-

After the incubation period, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant and collect the supernatant. The supernatant can be processed immediately or stored at -20°C.

Diagram 1: General Workflow for Cyclo(Pro-Trp) Extraction

Sources

- 1. nacalai.com [nacalai.com]

- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. addgene.org [addgene.org]

- 12. static.igem.org [static.igem.org]

Isolation Techniques for Diketopiperazines from Marine Sponges

Executive Summary & Scientific Context

Diketopiperazines (DKPs), or cyclic dipeptides, represent a privileged structural class in marine natural products chemistry.[1] While often isolated from marine sponges (e.g., Dysidea, Callyspongia, Theonella), modern chemical ecology suggests that in many cases, these compounds are metabolic products of sponge-associated microorganisms (fungi like Aspergillus or bacteria like Bacillus) rather than the sponge host itself.[2]

This guide addresses the isolation of DKPs from the holobiont perspective. Whether you are extracting bulk sponge tissue or a derived microbial culture, the chemical isolation challenges remain distinct:

-

Matrix Complexity: High salt content in marine samples interferes with ionization (MS) and chromatography.

-

Polarity: DKPs are moderately polar, often co-eluting with pigments and fatty acids.

-

Stereochemical Instability: The chiral centers at the

-carbon positions are prone to epimerization (cis/trans isomerization) under harsh extraction conditions.

This protocol synthesizes field-proven techniques, prioritizing Diaion HP-20 for desalting and Sephadex LH-20 for "polishing," culminating in RP-HPLC for final isolation.

General Isolation Workflow

The following logic gate describes the decision-making process for DKP isolation.

Figure 1: Strategic workflow for isolating diketopiperazines from marine sources.[2] Note the critical desalting step prior to chromatographic separation.

Phase 1: Sample Preparation & Extraction[1]

The "Holobiont" Consideration

If extracting bulk sponge, you must arrest enzymatic activity immediately to prevent the degradation of peptides.

-

Protocol: Cut fresh sponge into 1 cm³ cubes and immerse immediately in MeOH or freeze at -20°C. Lyophilize (freeze-dry) before extraction to ensure solvent efficiency.

Extraction Protocol (Bulk Sponge)[1]

-

Solvent System: Methanol:Dichloromethane (1:1 v/v).[2]

-

Why? MeOH penetrates the tissue and dissolves polar DKPs; DCM helps solubilize the lipophilic cell membranes to release intracellular metabolites.

-

-

Procedure:

-

Macerate lyophilized sponge (e.g., 100 g dry weight) in 500 mL solvent for 24 hours at room temperature. Avoid heating to prevent thermal epimerization of DKPs.

-

Filter and repeat 3 times.

-

Evaporate under reduced pressure (Rotavap) at <40°C.

-

The Critical Desalting Step (Diaion HP-20)

Marine extracts are rich in NaCl, which suppresses ionization in LC-MS and clogs HPLC columns. Diaion HP-20 (styrene-divinylbenzene resin) is superior to C18 for initial desalting of large crude masses.

Protocol:

-

Activation: Soak HP-20 beads in MeOH for 30 mins, then wash extensively with Milli-Q water.

-

Loading: Suspend the crude extract in a minimal amount of water (sonicate if necessary). If the extract is oily, add a small amount of MeOH (<10%) to aid solubility, then mix with the hydrated HP-20 beads.

-

Elution:

-

Wash 1 (100% Water): Elutes salts and highly polar sugars. Discard (or save for saccharide analysis).

-

Elution 2 (25% MeOH): Elutes very polar amino acids.[2]

-

Elution 3 (75% - 100% MeOH): Target Fraction. Most DKPs elute here.

-

Elution 4 (Acetone): Elutes sterols and heavy lipids.

-

Phase 2: Fractionation & Purification[1][3][4]

Vacuum Liquid Chromatography (VLC)

Use Silica Gel 60 (230–400 mesh) for a "rough cut" of the desalted fraction.

-

Gradient: Stepwise gradient from DCM to MeOH.

Sephadex LH-20: The "Polishing" Step

This is the most underutilized yet effective step for peptides. LH-20 separates by molecular size (exclusion) and weak adsorption. It is excellent for removing chlorophyll/pigments (which adsorb strongly) from the peptide fraction.

Protocol:

-

Swelling: Swell Sephadex LH-20 in Methanol for at least 3 hours (overnight is best).

-

Column Packing: Pour into a glass column. Ensure the bed is level.

-

Loading: Dissolve the active VLC fraction in ~1-2 mL MeOH. Load carefully onto the resin bed.

-

Elution: Isocratic elution with 100% MeOH.

-

Collection: Collect small fractions (e.g., 5-10 mL).

-

Observation: DKPs usually elute in the middle fractions. Pigments often band at the top or elute very late.

-

Phase 3: High-Performance Liquid Chromatography (HPLC)[1]

This is the definitive isolation step.

Column Selection

-

Standard: C18 (ODS) analytical or semi-prep column (e.g., Phenomenex Luna or Waters XBridge).[2]

-

Expert Recommendation: Phenyl-Hexyl columns.

Mobile Phase & Conditions

-

Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% TFA (for sharper peaks, but suppresses MS signal).[2]

-

Solvent B: Acetonitrile (MeCN) + 0.1% Acid.[2]

-

Gradient: DKPs are moderately polar. A typical gradient:

-

Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic residues are present).[2]

Dereplication & Identification (Self-Validating Systems)[1]

To ensure scientific integrity, you must validate that the isolated peak is a DKP and not a linear dipeptide or artifact.

Mass Spectrometry (LC-MS/MS)

DKPs show characteristic fragmentation patterns.

-

Molecular Ion:

-

Characteristic Loss: Loss of CO (28 Da) is common in cyclic peptides.

-

Immonium Ions: High energy collision often yields immonium ions of the constituent amino acids (e.g., m/z 72 for Valine, m/z 120 for Phenylalanine).[2]

NMR Validation

- C NMR: Look for amide carbonyls shifted upfield (approx. 165-172 ppm) compared to linear peptides.[2]

-

H NMR: The

-

NOESY: Essential for determining stereochemistry (cis vs trans).[2] Cis-isomers (biosynthetic norm) usually show strong NOE correlations between the two

-protons if they are on the same face.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Peak Splitting (HPLC) | Epimerization (Cis/Trans mixture) | The DKP may have isomerized during extraction. Switch to a Phenyl-Hexyl column to resolve the isomers into two distinct peaks. Collect both and characterize. |

| Low Yield / Streaking | Irreversible adsorption to Silica | DKPs can hydrogen bond to silica silanols. Use Sephadex LH-20 instead of silica for the primary purification step. |

| Salt Clogging | Insufficient Desalting | Re-run the Diaion HP-20 step. Ensure the "Water Wash" volume is at least 3 column volumes (CV). |

| No UV Absorbance | Saturated Aliphatic DKPs | Some DKPs (e.g., cyclo(Pro-Val)) have weak UV.[2] Use ELSD (Evaporative Light Scattering Detector) or MS-triggered fractionation. |

References

-

Novel Cyclic Tetrapeptides as Neuraminidase Inhibitors from a Sponge-Associated Penicillium sp. SCSIO41035. Marine Drugs, 2021. [Link] Citation for: Silica gel VLC gradients and Sephadex LH-20 protocols.[2]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain. Microorganisms, 2021. [Link] Citation for: Diaion HP-20 desalting methods and Phenyl-hexyl HPLC separation of diastereomers.

-

Sephadex® LH-20, Isolation, and Purification of Flavonoids and Peptides. Pharmacognosy Reviews, 2020. [Link] Citation for: Sephadex LH-20 swelling and elution parameters.

-

Cyclodepsipeptides from Marine Sponges: Natural Agents for Drug Research. Marine Drugs, 2013. [Link] Citation for: General marine peptide extraction strategies.

-

Separation of Cyclic Dipeptides (Diketopiperazines) by RP-HPLC. Chromatographia, 2016. [Link] Citation for: HPLC gradient optimization for DKPs.

Sources

Application Note: Microwave-Assisted Green Synthesis of Cyclo(Pro-Trp) Analogs

Executive Summary

This guide details a robust, green protocol for the synthesis of Cyclo(Pro-Trp) (Brevianamide F) and its structural analogs using microwave-assisted organic synthesis (MAOS). Unlike traditional thermal cyclization, which often requires high-boiling organic solvents (e.g., refluxing butanol/toluene) and prolonged reaction times leading to epimerization, this protocol utilizes superheated water as both solvent and catalyst.

Key Advantages:

-

Green Chemistry: 100% aqueous media; zero organic solvent waste during cyclization.

-

Speed: Reaction times reduced from 12–24 hours (thermal) to 10–20 minutes.

-

Stereochemical Integrity: Rapid dielectric heating minimizes thermal racemization windows.

-

Self-Purification: Hydrophobic Diketopiperazine (DKP) products typically precipitate upon cooling, facilitating filtration-based isolation.

Scientific Foundation & Mechanism

The Diketopiperazine (DKP) Scaffold

Cyclo(Pro-Trp) belongs to the 2,5-diketopiperazine class, a privileged scaffold in drug discovery due to its rigid heterocyclic structure, resistance to proteolysis, and ability to mimic peptide turns. Brevianamide F is a biosynthetic precursor to complex alkaloids like Brevianamide A and Notoamide B.

Mechanism of Aqueous Microwave Cyclization

At elevated temperatures (160–250°C) and pressures (15–50 bar) achievable in sealed microwave vessels, water undergoes significant physicochemical changes:

-

Dielectric Constant (

): Drops significantly, behaving more like an organic solvent (e.g., acetone/methanol), solubilizing hydrophobic dipeptides. -

Ion Product (

): Increases, providing a higher concentration of

The reaction proceeds via a "cis" conformer intermediate . Proline is ideal for this cyclization because its secondary amine naturally favors the cis-peptide bond configuration required for ring closure.

Figure 1: Mechanistic pathway for the one-pot deprotection and cyclization of Boc-dipeptides in superheated water.

Materials & Instrumentation

Reagents

-

Precursor: Boc-L-Trp-L-Pro-OMe (or H-L-Trp-L-Pro-OMe HCl).

-

Note: The methyl ester (OMe) is preferred over bulky esters to reduce steric hindrance during ring closure.

-

-

Solvent: Deionized Water (HPLC Grade).

-

Additives (Optional): Antioxidants (e.g., Ascorbic acid) if yellowing of Tryptophan is observed.

Instrumentation

-

Microwave Reactor: Monomode synthesizer (e.g., CEM Discover, Anton Paar Monowave 300/400).

-

Requirement: Must support sealed vessel operation up to 20 bar / 200°C.

-

-

Vessels: 10 mL or 30 mL high-pressure quartz/glass vials with silicone/PTFE septa.

-

Analysis: HPLC-UV/MS (C18 column), 1H-NMR (DMSO-d6).

Experimental Protocol

Protocol A: One-Pot Deprotection & Cyclization (From Boc-Precursor)

This is the most efficient route, utilizing the acidity of high-temperature water to cleave the Boc group in situ.

Step-by-Step Workflow:

-

Preparation:

-

Weigh 0.5 mmol of Boc-L-Trp-L-Pro-OMe into a 10 mL microwave vial.

-

Add 4.0 mL of deionized water.

-

Critical: Add a magnetic stir bar. The starting material will likely be insoluble at room temperature (suspension).

-

Precaution: Purge the headspace with Nitrogen or Argon for 30 seconds to protect the Indole ring of Tryptophan from oxidation. Cap tightly.

-

-

Microwave Irradiation:

-

Program the reactor with the following parameters:

-

Temperature: 170°C

-

Time: 15 minutes (Hold time)

-

Power: Dynamic (Max 250 W)

-

Stirring: High

-

Pressure Limit: 250 psi (17 bar)

-

-

Ramp: Set a 2-minute ramp to reach target temperature safely.

-

-

Cooling & Isolation:

-

Allow the reactor to cool the vessel to <50°C (using compressed air/gas).

-

Observation: The reaction mixture should appear as a clear solution at high temperature, but the product often precipitates as a white or off-white solid upon cooling due to the hydrophobic nature of the DKP.

-

Place the vial in a refrigerator (4°C) for 2 hours to maximize precipitation.

-

-

Purification:

-

Filter the solid using a sintered glass funnel or centrifuge.

-

Wash the cake with 2 x 1 mL of cold water.

-

Dry under high vacuum.

-

Protocol B: Cyclization from Free Amine (H-Trp-Pro-OMe)

If the Boc group is already removed, the reaction is faster and can be performed at slightly lower temperatures.

-

Modification: Reduce Temperature to 150°C and Time to 10 minutes .

-

pH Adjustment: Ensure the solution is neutral. If starting with a hydrochloride salt, add 1 equivalent of weak base (e.g., NaHCO3) or rely on the thermal buffering; however, neutral water is usually sufficient for the free base.

Optimization & Troubleshooting

Parameter Optimization Matrix

The following table summarizes the impact of reaction variables on Yield and Purity for Trp-containing DKPs.

| Variable | Condition | Outcome | Recommendation |

| Temperature | < 140°C | Incomplete cyclization; linear dipeptide remains. | Increase T. |

| 160°C - 180°C | Optimal conversion (>90%). | Target Range. | |

| > 200°C | Degradation of Indole (yellow/brown); Racemization risk. | Avoid for Trp. | |

| Time | < 5 mins | Low yield. | Extend time. |

| 10 - 20 mins | Complete reaction. | Standard. | |

| > 30 mins | Diminishing returns; increased side products. | Stop reaction. | |

| Concentration | > 0.5 M | Aggregation/Oligomerization risks. | Dilute to 0.1 - 0.2 M. |

Controlling Racemization

Epimerization at the

-

Validation: Analyze product via Chiral HPLC (e.g., Chiralpak IA/IB) or compare optical rotation with literature values (

for Brevianamide F in MeOH). -

Mitigation: If racemization (>5%) occurs, reduce temperature to 150°C and extend time to 30 mins. Ensure the reaction mixture is not basic (pH > 8 promotes racemization).

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis of Cyclo(Pro-Trp).

References

-

Microwave-assisted synthesis of diketopiperazines in aqueous media. Source: MDPI / Molbank (2009). Citation: Martínez-Pérez, J.A., et al. "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." URL:[Link][1][2][3][4]

-

Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines. Source: Tetrahedron Letters (2002). Citation: Glasnov, T.N., et al. "Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence." URL:[Link]

-

Synthesis and biosynthesis of Brevianamide F. Source: ResearchGate / Marine Drugs (Review). Citation: "Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications."[5] URL:[Link]

-

Stability of Tryptophan under irradiation. Source: Food Chemistry (2021).[1][6] Citation: Gérard, V., et al. "Photostability of L-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition." URL:[Link]

-

Microwave Synthesis of Cyclo(His-Pro) (Optimization Study). Source: Food Science (2016).[2] Citation: Zhang, Y., et al. "Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro)."[2] URL:[Link][1][2][3][4][7][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]

- 3. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Determination of Tryptophan in Feed by Microwave Hydrolysis and Amino Acid Automatic Analyzer [journal30.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]